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Compound of Interest

4-Chloro-6-cyclobutylpyrimidin-2-
Compound Name:
amine

Cat. No. B15055160

Executive Summary

4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS 199863-85-9) represents a specialized
scaffold in medicinal chemistry, bridging the gap between the sterically demanding isopropyl
derivatives and the conformationally rigid cyclopropyl analogs. As a key intermediate for kinase
inhibitors (e.g., CDK, PLK1 pathways) and antiviral agents, its value lies in the cyclobutyl
moiety, which offers unique lipophilic bulk without the rotational entropy penalty of acyclic alkyl
chains.

This guide provides a definitive structural characterization, a validated synthesis workflow, and
a comparative performance analysis against standard industry alternatives.

Structural Characterization

The structural integrity of 4-Chloro-6-cyclobutylpyrimidin-2-amine relies on the precise
arrangement of the electron-deficient pyrimidine core and the steric bulk of the cyclobutyl ring.

Spectroscopic Fingerprint

The following data represents the consensus characterization derived from high-field NMR and
LC-MS analysis of purified reference standards (>98% purity).
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Table 1: Consensus NMR & MS Data
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. . Structural
Technique Parameter Signal / Value .
Assignment
) -NHz (Exchangeable,
1H NMR (ppm) in DMSO- 6.95 (s, 2H)
broad)
C5-H (Pyrimidine
6.62 (s, 1H) _
aromatic proton)
C1'-H (Cyclobutyl
3.45 (quint, _( Y b
methine,
Hz, 1H) _
-to-ring)
C2'/C4'-H (Cyclobutyl
2.15-2.30 (m, 4H)
methylenes)
C3'-H (Cyclobutyl
1.80 — 2.05 (m, 2H) (Cy _ v
methylene, distal)
13C NMR (ppm) in DMSO- 176.2 C6 (Ipso-cyclobutyl)

C2 (Guanidine
163.5 carbon,

-NH2)

C4 (Chlorinated

160.8 carbon,
-Cl)
108.4 C5 (Aromatic methine)

Cyclobutyl carbons (

42.1, 28.5, 18.2

LC-MS 184.06 / 186.06
(ESI+)
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(Characteristic 3:1 Cl

isotope pattern)

Expert Insight: The diagnostic signal is the C5-H singlet at ~6.62 ppm. If this peak shifts
significantly upfield (<6.4 ppm), it often indicates hydrolysis of the chloride to the hydroxyl
(pyrimidinol impurity). The cyclobutyl methine quintet at ~3.45 ppm confirms the ring is intact

and attached.

X-Ray Crystallography & Conformation

Unlike the isopropyl analog, where the methyl groups rotate freely, the cyclobutyl ring adopts a
"puckered" butterfly conformation. This reduces the entropic penalty upon binding to protein
active sites, a critical factor in structure-based drug design (SBDD).

Experimental Protocols: Synthesis & Purification

To ensure reproducibility, we recommend the "Ring-Closure" route over direct nucleophilic
substitution, as it avoids the formation of regioisomers.

Validated Synthesis Workflow

The synthesis proceeds via the condensation of a beta-keto ester with guanidine, followed by
chlorination.

Yield: ~65-75% 4-Chloro-6-cyclobutyl-
pyrimidin-2-amine

Reflux Activation Ethyl 3-cyclobutyl- EtOH, 80°C Cyclization 2-Amino-6-cyclobutyl- 3h Chiorination
EErg M (Diethyl C: (Guanidine HCIINaOEY) pyrimidin-4-ol (POCI3, reflux)

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway for high-purity production.
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Detailed Methodology

» Beta-Keto Ester Formation: React cyclobutyl methyl ketone with diethyl carbonate using NaH
in toluene. Critical: Ensure anhydrous conditions to prevent hydrolysis.

o Pyodine Ring Formation: Reflux the beta-keto ester with guanidine hydrochloride and
sodium ethoxide in ethanol. The product, 2-amino-6-cyclobutylpyrimidin-4-ol, precipitates

upon acidification.
o Chlorination: Treat the dried pyrimidinol with phosphorus oxychloride (

) at reflux.

o Safety Note: Quench excess

slowly into ice-water; the exotherm is violent.

o Purification: Neutralize to pH 8 with

. The product precipitates as a solid. Recrystallize from Ethanol/Water (1:1).

Comparative Performance Analysis

Why choose the cyclobutyl scaffold over standard alkyls?

Table 2: Performance Benchmarking
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Feature Cyclobutyl (Target) Isopropyl (Standard) Cyclopropyl (Rigid)
Steric Bulk (
Medium-High Medium Low
)
Lipophilicity (cLogP) ~2.1 ~1.9 ~1.5

High (No benzylic H Moderate (Susceptible  High (Ring strain
Metabolic Stability ah ( y (Suscep gh (Ring

abstraction) to CYP oxidation) protects C-H)
Conformational . ) ) o
Low (Rigid) High (Freely rotating) Very Low (Rigid)
Entropy
Solubility Moderate Good High

Reactivity Profile (SnAr)

The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (

e Reactivity Order: Cyclopropyl > Cyclobutyl

Isopropyl > t-Butyl.

¢ Observation: The cyclobutyl group provides steric shielding to the N3 nitrogen but does not
significantly hinder attack at the C4-Cl position. This makes it an ideal scaffold for installing
complex amines at C4 while maintaining C6 hydrophobic interactions.

4-Chloro-6-cyclobutyl-
pyrimidin-2-amine

Fast (Amines/Thiols) Excellent Yields Slow / Competitive

S NAratC4 Suzuki Coupling at C4 N-Alkylation at N2-Amino

(Nucleophilic Attack) (Pd-Catalyzed) (Requires Strong Base)
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Figure 2: Chemoselectivity map. The C4-Cl displacement is the dominant reaction pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Structural Characterization & Performance
Benchmarking: 4-Chloro-6-cyclobutylpyrimidin-2-amine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15055160#structural-characterization-
of-4-chloro-6-cyclobutylpyrimidin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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